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Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical

properties, photostability, and experimental considerations for the use of Atto 390 NHS ester,
a blue-emitting fluorescent dye. Designed for researchers, scientists, and professionals in drug

development, this document details the dye's core characteristics, offers standardized

protocols for its application and evaluation, and presents visual workflows to facilitate

experimental design.

Core Photophysical and Photochemical Properties
Atto 390 is a fluorescent label belonging to the coumarin dye family. It is characterized by a

high fluorescence quantum yield and good photostability, making it a suitable candidate for

various fluorescence-based applications.[1][2] The N-hydroxysuccinimide (NHS) ester

functional group allows for the covalent labeling of primary and secondary amines in

biomolecules, such as proteins and antibodies.

The selection of a fluorophore is a critical step in the design of fluorescence-based assays, with

quantum yield and photostability being key performance indicators. The quantum yield reflects

the efficiency of converting absorbed light into emitted fluorescence, while photostability

indicates the dye's resistance to photochemical destruction under illumination.

Table 1: Quantitative Properties of Atto 390

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12055625?utm_src=pdf-interest
https://www.benchchem.com/product/b12055625?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Quantum_Yield_of_Coumarin_343_X_Azide_and_Other_Coumarin_Dyes.pdf
https://pubs.acs.org/doi/pdf/10.1021/ac980027p
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Excitation Maximum (λex) 390 nm [1]

Emission Maximum (λem) 479 nm [1]

Molar Extinction Coefficient (ε) 24,000 M⁻¹cm⁻¹ [1]

Fluorescence Quantum Yield

(Φf)
0.90

Fluorescence Lifetime (τfl) 5.0 ns

Photobleaching Quantum Yield

(Φb)

Data not readily available;

Coumarin dyes range from 1.5

x 10⁻⁴ to 3.4 x 10⁻⁴

Photobleaching: The Irreversible Loss of
Fluorescence
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to

light. This phenomenon can significantly impact the quality and quantitative accuracy of

fluorescence microscopy and other fluorescence-based assays. The rate of photobleaching is

influenced by several factors, including the intensity and wavelength of the excitation light, and

the local chemical environment. For coumarin dyes, photobleaching can occur through a two-

step photolysis process, particularly under high-intensity illumination.

Understanding the photobleaching characteristics of a dye is crucial for designing experiments

that require prolonged or repeated light exposure. While Atto 390 is described as having "good

photostability," quantitative data, such as a photobleaching quantum yield, is not consistently

reported in the literature. However, studies on other coumarin derivatives provide an estimated

range for this value.

Experimental Protocols
Protocol for Measuring Photobleaching Rate via Time-
Lapse Microscopy
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This protocol outlines a standardized method to quantify the photobleaching rate of Atto 390-

labeled biomolecules using a confocal or widefield fluorescence microscope.

1. Sample Preparation:

Prepare the Atto 390-labeled sample of interest (e.g., antibody-conjugated) and mount it on a

microscope slide. To assess the intrinsic photostability of the fluorophore, use a mounting

medium without antifade reagents.

2. Microscopy Setup and Image Acquisition:

Use a fluorescence microscope equipped with a suitable light source (e.g., 405 nm laser

line) and filter sets for Atto 390.

Set and maintain constant imaging parameters for all experiments, including excitation

wavelength and intensity.

Define a region of interest (ROI) containing the fluorescent sample.

Acquire a time-lapse series of images with continuous illumination, ensuring the time interval

is sufficient to capture the fluorescence decay.

3. Data Analysis:

Measure the mean fluorescence intensity within the ROI for each image in the time series.

Correct for background fluorescence by subtracting the mean intensity of a background

region from the mean intensity of the ROI at each time point.

Normalize the fluorescence intensity at each time point to the initial intensity.

Plot the normalized fluorescence intensity as a function of time to generate a photobleaching

decay curve.

Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence

intensity to decrease to 50% of its initial value. This can be read directly from the decay

curve or calculated by fitting the curve to an exponential decay function.
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Protocol for Immunofluorescent Staining of Cell Surface
Proteins
This protocol provides a general procedure for using Atto 390 NHS ester-labeled primary

antibodies to detect cell surface proteins on adherent cells.

1. Cell Preparation:

Grow adherent cells on sterile glass coverslips in a culture dish to the desired confluency.

Wash the cells twice with phosphate-buffered saline (PBS).

2. Fixation:

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

3. Blocking:

Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60

minutes at room temperature to reduce non-specific antibody binding.

4. Primary Antibody Staining:

Dilute the Atto 390-labeled primary antibody to its optimal concentration in the blocking

buffer.

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or

overnight at 4°C, protected from light.

Wash the cells three times with PBS for 5 minutes each, protected from light.

5. Mounting and Imaging:

Mount the coverslips onto microscope slides using an antifade mounting medium.
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Image the stained cells using a fluorescence microscope with the appropriate excitation and

emission filters for Atto 390.

Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate key workflows.

Sample Preparation

Image Acquisition

Data Analysis

Prepare Atto 390-labeled sample

Mount on slide (no antifade)

Set up microscope (constant parameters)

Acquire time-lapse images

Measure ROI intensity

Background correction

Normalize intensity

Plot decay curve

Calculate half-life (t₁/₂)
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Click to download full resolution via product page

Workflow for measuring fluorophore photostability.

Cell Preparation & Fixation

Immunostaining

Mounting & Imaging

Prepare adherent cells on coverslip

Fix with 4% PFA

Wash with PBS

Block with 1% BSA

Incubate with Atto 390-primary Ab

Wash with PBS

Mount with antifade medium

Image with fluorescence microscope
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Workflow for immunofluorescent cell staining.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12055625?utm_src=pdf-body-img
https://www.benchchem.com/product/b12055625?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antibody Labeling

Cell Surface Receptor Detection

Atto 390 NHS Ester Atto 390-labeled AntibodyCovalent bond formation

Primary Antibody

Binding to Receptor

Immunostaining

Cell with Surface Receptor Fluorescence Detection (390nm ex / 479nm em)
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Process of antibody labeling and cell surface detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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